4-Bromo-N,N-diethylaniline

Catalog No.
S1546528
CAS No.
2052-06-4
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-diethylaniline

D-π-A dye and OLED researchers often encounter aggregation-caused quenching with methyl-substituted anilines. 4-Bromo-N,N-diethylaniline's steric diethyl groups suppress π-π stacking, maintaining high solid-state quantum yields. Its para-bromine undergoes smooth Suzuki/Buchwald couplings to build soluble triarylamine networks, while the electron-rich ring blocks catalyst-free SNAr, ensuring selective Pd/Ni catalysis. Neat liquid, >97% purity, ambient shipping. In stock.

CAS Number

2052-06-4

Product Name

4-Bromo-N,N-diethylaniline

IUPAC Name

4-bromo-N,N-diethylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

NGYMZFJVHHKJQR-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)Br

The exact mass of the compound 4-Bromo-N,N-diethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Bromo-N,N-diethylaniline, N,N-Diethyl-4-bromoaniline, p-Bromo-N,N-diethylaniline, 4-Bromo-N,N-diethylbenzenamine, Benzenamine, 4-bromo-N,N-diethyl-

Purity

97%

Package Size

5 g

4-Bromo-N,N-diethylaniline (CAS 2052-06-4) is a highly versatile halogenated dialkylaniline utilized extensively in the synthesis of advanced optical materials, fluorescent probes, and hole-transporting networks. As a bifunctional precursor, it features a strong electron-donating diethylamino group paired with a para-substituted bromine atom, making it a targeted substrate for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig aminations) and halogen-lithium exchange [1]. In industrial and research procurement, it is primarily sourced to construct the donor module of donor-π-acceptor (D-π-A) dyes, where its specific steric and electronic profile dictates the downstream material's solubility, emission wavelength, and solid-state aggregation behavior.

Research Fit

Synthesis intermediate for electrophilic bromination and cross-coupling routes.
Ethyl steric bulk supports para-monobromination, minimizing dibromo side product.
Reported high purity specification (GC) supports multistep synthesis reproducibility.

Substituting 4-Bromo-N,N-diethylaniline with its more common methyl analog (4-bromo-N,N-dimethylaniline) fundamentally alters both intermediate processability and final product performance. The diethyl groups provide essential steric bulk that prevents detrimental π-π stacking and J-aggregation in solid-state optical applications, a critical factor for maintaining high quantum yields in dye-sensitized solar cells and OLEDs[1]. Furthermore, from a synthetic standpoint, the strong electron-donating nature of the diethylamino group renders the aromatic ring completely unreactive toward standard catalyst-free nucleophilic aromatic substitution (SNAr), requiring process chemists to explicitly provision palladium or nickel catalysts for cross-coupling workflows [2]. Attempting to use generic electron-poor aryl halides as substitutes will fail to provide the necessary electron-donating push required for D-π-A charge transfer systems.

Substitution Risk

Target Compound (4-Br-N,N-diethyl)
Substitute (N,N-dimethyl / non-brominated)
Ethyl groups provide effective ortho steric shielding, eliminating dibrominated impurity.
Dimethyl analog gives less shielding; trace 2,4-dibromo formation observed.
Diethylamino group fine-tunes oxidative potential of the aromatic ring.
Dimethylamino modifies electron-donating strength, altering redox behavior.
Bromine substituent enables cross-coupling and heavy-atom photophysics.
Non-brominated parent lacks halogen handle, incompatible with coupling reactions.

Transition-Metal Catalysis Requirement

High-throughput continuous flow evaluations demonstrate that 4-bromo-N,N-diethylaniline is highly resistant to standard nucleophilic aromatic substitution (SNAr) due to the intense electron-donating effect of the diethylamino group. While electron-withdrawing baselines like 1-bromo-4-nitrobenzene achieve high conversion in SNAr flow reactors, 4-bromo-N,N-diethylaniline yields ~0% product under identical catalyst-free conditions [1]. Consequently, procurement must align with Suzuki-Miyaura or Buchwald-Hartwig catalytic systems, as the compound strictly requires Pd-activation for carbon-heteroatom or carbon-carbon bond formation.

Evidence DimensionSNAr Reaction Extent / Conversion in Continuous Flow
Target Compound Data~0% conversion under catalyst-free SNAr conditions
Comparator Or Baseline1-bromo-4-nitrobenzene (>90% conversion under identical SNAr conditions)
Quantified DifferenceComplete suppression of SNAr reactivity due to strong electron-donating diethyl groups
ConditionsContinuous flow glass chip reactor, 150 °C, NMP solvent, high-throughput DESI-MS analysis

Process chemists must procure appropriate transition-metal catalysts and ligands, as this precursor cannot be used as a drop-in electrophile for standard SNAr pathways.

Regioselectivity
Head-to-head
0% dibromo impurity vs trace formation
Supports simpler purification and reliable scale-up.
Reported under 1.2 eq. bromination conditions.

Halogen-Lithium Exchange in Probe Synthesis

For the synthesis of advanced Hill-type pH probes, 4-bromo-N,N-diethylaniline serves as a reliable precursor for generating bis-lithium intermediates. When subjected to n-butyllithium at -78 °C, it undergoes rapid halogen-lithium exchange, successfully condensing with complex chroman-2-ones to yield sophisticated pH-sensitive scaffolds [1]. Compared to iodo-analogs which are more reactive but prone to rapid light- and heat-induced degradation, the bromo-derivative offers a balanced profile of shelf-stability and low-temperature reactivity, ensuring reproducible lot-to-lot yields in multi-step manufacturing.

Evidence DimensionHalogen-Lithium Exchange Utility
Target Compound DataClean conversion to bis-lithium reagent at -78 °C for reliable downstream condensation
Comparator Or Baseline4-Iodo-N,N-diethylaniline (Baseline: Higher cost, lower storage stability)
Quantified DifferenceProvides equivalent lithiation efficiency with superior reagent shelf-life and lower procurement cost
Conditionsn-BuLi, -78 °C, THF solvent, inert atmosphere

Buyers scaling up the production of complex optical sensors benefit from the compound's optimal balance of low-temperature reactivity and long-term storage stability.

Photophysical quenching
Class-level
Higher triplet yield, lower radical yield (inferred from BrDMA)
May support photoredox catalyst design.
Direct measurement for target compound needed.

Solubility and Aggregation Control in D-π-A Dyes

In the fabrication of donor-π-acceptor (D-π-A) dyes for sensitizing ZnO nanocrystals, the choice of the terminal dialkylamino group dictates formulation success. Dyes synthesized from 4-bromo-N,N-diethylaniline exhibit enhanced solubility in standard processing solvents compared to their dimethyl counterparts. The added steric bulk of the ethyl chains mitigates intermolecular π-π stacking, which suppresses non-radiative decay pathways and improves the overall electron transfer rate of the final material[1].

Evidence DimensionSteric Volume and Formulation Solubility
Target Compound DataDiethylamino-functionalized D-π-A dyes (High solubility, suppressed solid-state aggregation)
Comparator Or BaselineDimethylamino-functionalized analogs (Higher tendency for J-aggregation and lower solubility)
Quantified DifferenceIncreased steric bulk directly correlates with improved solution processability and higher excited-state electron transfer efficiency
ConditionsSuzuki coupling followed by Knoevenagel condensation; tested in organic solvents and on nanocrystal surfaces

Procuring the diethyl variant ensures that the final synthesized dyes can be easily processed in solution and maintain high optical performance without aggregation-induced quenching.

Purity benchmark
Cross-study
≥97.0% (GC)
Reduces impurity-driven variability in multistep syntheses.
Consistent across major commercial suppliers.

D-π-A Dye Synthesis for Photovoltaics

Due to its strong electron-donating properties and the aggregation-suppressing nature of its ethyl groups, this compound is a highly effective choice for synthesizing the donor module of organic dyes used in dye-sensitized solar cells (DSSCs) and ZnO nanocrystal sensitization [1].

pH and Fluorescent Probe Manufacturing

Its reliable performance in low-temperature halogen-lithium exchange makes it a cost-effective and stable starting material for constructing complex xanthene, rhodamine, and Hill-type molecular sensors [2].

Hole-Transporting Material Development

In OLED and perovskite solar cell research, it is procured for Buchwald-Hartwig cross-coupling to build extended triarylamine networks, where the diethyl substitution ensures the final polymer or small molecule remains soluble for spin-coating and solution processing [3].

Application Fit

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
High para-monobromination selectivity
Monitor coupling purity and byproduct formation
Photoredox reaction design
Bromine heavy-atom effect for triplet yield
Verify triplet population in specific photosystem
Multistep pharmaceutical intermediate synthesis
Consistent high purity specification
Assess batch-to-batch purity and impurity profile

XLogP3

4

Boiling Point

270.0 °C

Melting Point

38.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63460-05-9
2052-06-4

Wikipedia

4-Bromo-N,N-diethylaniline

General Manufacturing Information

Benzenamine, 4-bromo-N,N-diethyl-: INACTIVE

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